REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[O:9][C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[C:39]([O-])(=[O:41])C.[Na+]>>[CH:32]1[C:31]([CH2:30][CH2:29][CH2:39][OH:41])=[CH:36][C:35]([OH:37])=[C:34]([OH:38])[CH:33]=1.[CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated from OLE
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Type
|
CUSTOM
|
Details
|
for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove the glucose moiety
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1CCCO)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |